molecular formula C13H18N2O2 B595719 Methyl 4-benzylpiperazine-2-carboxylate CAS No. 181955-94-2

Methyl 4-benzylpiperazine-2-carboxylate

Cat. No. B595719
M. Wt: 234.299
InChI Key: SIXVZEDCLDOKBM-UHFFFAOYSA-N
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Description

Methyl 4-benzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C13H18N2O2 . It has a molecular weight of 234.3 . The compound is typically stored at 4°C and protected from light .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Methyl 4-benzylpiperazine-2-carboxylate, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Methyl 4-benzylpiperazine-2-carboxylate contains a total of 36 bonds. There are 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

Methyl 4-benzylpiperazine-2-carboxylate is an oil-like substance . It has a molecular weight of 234.29 . The compound is typically stored at 4°C .

Scientific Research Applications

Synthetic Pathways and Enantioselective Catalysis

One of the primary research applications involves its use in asymmetric synthesis. For instance, the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, utilizes phase-transfer catalysts. This method highlights the compound's role in producing chiral 3-benzylpiperidine backbones, which are significant in developing biologically active compounds under mild reaction conditions (Wang et al., 2018).

Palladium-Catalyzed Reactions

Research into palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids has demonstrated the utility of compounds like methyl 4-benzylpiperazine-2-carboxylate in facilitating C-H activation/C-C coupling sequences. Such reactions underscore the compound's applicability in the modification of benzoic and aliphatic acids for synthetic and medicinal chemistry applications (Giri et al., 2007).

Novel Ligands for CNS Receptors

Further research has explored the synthesis of novel ligands for central nervous system receptors from methyl 4-benzylpiperazine-2-carboxylate derivatives. The compound has been instrumental in creating chiral, non-racemic bicyclic lactams with promising interactions with σ1-receptors, indicating its potential in drug discovery for neurological conditions (Beduerftig et al., 2001).

Synthetic Intermediates in Medicinal Chemistry

Moreover, the compound's role extends to being a synthetic intermediate in the preparation of compounds with pharmacological interest. Its utilization in the synthesis of emetine-like antiepileptic and herbicide agents highlights the broad range of its applications in creating therapeutic agents for various disorders, showcasing its versatility and value in pharmaceutical research (Ibenmoussa et al., 1998).

Safety And Hazards

The safety information for Methyl 4-benzylpiperazine-2-carboxylate indicates that it may be harmful . The compound has been assigned the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

methyl 4-benzylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)12-10-15(8-7-14-12)9-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXVZEDCLDOKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696991
Record name Methyl 4-benzylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzylpiperazine-2-carboxylate

CAS RN

181955-94-2
Record name Methyl 4-benzylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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